Hydroxyethylclavam

Description

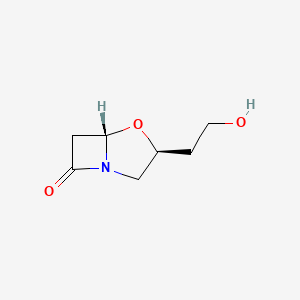

Structure

3D Structure

Properties

CAS No. |

79416-52-7 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

(3S,5S)-3-(2-hydroxyethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one |

InChI |

InChI=1S/C7H11NO3/c9-2-1-5-4-8-6(10)3-7(8)11-5/h5,7,9H,1-4H2/t5-,7-/m0/s1 |

InChI Key |

UEGDICIJUUEIOL-FSPLSTOPSA-N |

SMILES |

C1C2N(C1=O)CC(O2)CCO |

Isomeric SMILES |

C1[C@H]2N(C1=O)C[C@@H](O2)CCO |

Canonical SMILES |

C1C2N(C1=O)CC(O2)CCO |

Synonyms |

hydroxyethylclavam |

Origin of Product |

United States |

Historical Perspective and Discovery of Hydroxyethylclavam

Isolation and Initial Academic Characterization from Microbial Sources

The identification of clavam compounds, including hydroxyethylclavam, was a result of meticulous fermentation, isolation, and characterization studies of secondary metabolites from various Streptomyces species.

Streptomyces clavuligerus, the primary industrial producer of clavulanic acid, was the first source from which a broader family of clavam metabolites was identified. wikipedia.org During the fermentation process to produce clavulanic acid, it was observed that S. clavuligerus also synthesizes a range of other structurally related compounds. nih.govnih.gov These compounds were found to be antipodal to clavulanic acid, meaning they have an opposite stereochemical configuration (5S) compared to the 5R configuration of clavulanic acid. nih.govmdpi.com

Among this group of "5S clavams," researchers identified 2-hydroxymethylclavam, another name for this compound. nih.govresearchgate.net Its isolation was part of a larger effort to understand the full spectrum of secondary metabolites produced by this microorganism. Unlike clavulanic acid, these 5S clavams, including 2-hydroxymethylclavam, were found to lack significant β-lactamase inhibitory activity. nih.gov The biosynthesis of these metabolites is closely related to that of clavulanic acid, sharing early precursor steps before branching off into separate pathways. mdpi.com

**Table 1: Clavam Metabolites Identified in *Streptomyces clavuligerus***

{

"headers": [

"Compound Name",

"Stereochemistry",

"Key Characteristic"

],

"rows": [

{

"Compound Name": "Clavulanic Acid",

"Stereochemistry": "5R",

"Key Characteristic": "Potent β-lactamase inhibitor"

},

{

"Compound Name": "2-Hydroxymethylclavam (this compound)",

"Stereochemistry": "5S",

"Key Characteristic": "Lacks significant β-lactamase inhibitory activity"

},

{

"Compound Name": "Clavam-2-carboxylate",

"Stereochemistry": "5S",

"Key Characteristic": "Antipodal to clavulanic acid"

},

{

"Compound Name": "Alanylclavam",

"Stereochemistry": "5S",

"Key Characteristic": "Antipodal to clavulanic acid"

},

{

"Compound Name": "2-Formyloxymethylclavam",

"Stereochemistry": "5S",

"Key Characteristic": "Antipodal to clavulanic acid"

}

]

}

Further screening of actinomycetes revealed that the production of clavam metabolites was not exclusive to S. clavuligerus. A significant discovery was the isolation of this compound from Streptomyces antibioticus ssp. antibioticus Tü 1718. researchgate.net Notably, this strain was found to produce this compound and another clavam named valclavam (B1682813), but it did not produce clavulanic acid. researchgate.net This finding was important as it demonstrated the diversity of clavam biosynthetic pathways within the Streptomyces genus and showed that some species were specialized in producing only the 5S clavams without the concurrent synthesis of clavulanic acid.

Biosynthesis and Natural Production Pathways of Hydroxyethylclavam

Overview of the Clavam Biosynthetic Pathway Continuum

The production of clavam metabolites, including hydroxyethylclavam, follows a branched biosynthetic pathway that can be broadly divided into "early" and "late" stages. researchgate.netmdpi.com The early steps are shared among all clavam compounds produced by an organism and are dedicated to constructing the core bicyclic clavam nucleus. nih.govasm.org This common pathway begins with the condensation of precursors from primary metabolism and proceeds through several enzymatic steps to form a key bicyclic intermediate. nih.gov

Following the formation of this central intermediate, the pathway diverges. mdpi.comnih.gov One branch leads to the production of clavulanic acid, which is characterized by a 3R, 5R stereochemistry. mdpi.com The other branch, pertinent to this compound, leads to a family of compounds known as 5S clavams, which all retain the 3S, 5S stereochemistry of the branch-point intermediate. mdpi.comfrontiersin.org The late stages of the 5S clavam pathway involve a series of enzymatic modifications to the side chain of the clavam core, resulting in the structural diversity observed in this family, which includes 2-hydroxymethylclavam, clavam-2-carboxylate, alanylclavam, and this compound. nih.govmdpi.com The genetic basis for this pathway is found within distinct gene clusters, which in Streptomyces clavuligerus are located on both the chromosome and a giant linear plasmid. nih.govresearchgate.net

Precursors and Intermediate Metabolites in this compound Biosynthesis

The assembly of the clavam ring system draws upon fundamental building blocks from central cellular metabolism. The pathway is initiated by the strategic combination of an amino acid and a glycolytic intermediate.

Clavaminic acid is firmly established as the final intermediate common to the biosynthesis of both clavulanic acid and the antipodal 5S clavam metabolites, including this compound. acs.org It serves as the crucial branch-point metabolite from which the pathways diverge. mdpi.comnih.govnih.gov The formation of clavaminic acid marks the end of the "early" shared pathway. mdpi.com

From this juncture, the metabolic fate of clavaminic acid is determined by distinct sets of "late-stage" enzymes. For the synthesis of 5S clavams, the (3S, 5S) stereochemistry of clavaminic acid is conserved throughout the subsequent transformations. mdpi.com In contrast, the pathway to clavulanic acid requires a stereochemical inversion to the (3R, 5R) configuration. mdpi.com The efficient incorporation of labeled clavaminic acid into both valclavam (B1682813) and 2-(2-hydroxyethyl)clavam in Streptomyces antibioticus provides definitive evidence for its role as the terminal shared precursor. acs.org

The biosynthesis of the clavam skeleton begins with the condensation of two primary metabolites: L-arginine and a three-carbon (C3) intermediate from glycolysis. nih.gov While pyruvate (B1213749) has been suggested, glyceraldehyde-3-phosphate (GAP) is widely cited as the C3 precursor. researchgate.netmdpi.com This initial condensation is catalyzed by N²-(2-carboxyethyl)arginine synthase (CEAS), yielding N²-(2-carboxyethyl)arginine (CEA), the first dedicated intermediate in the pathway. nih.gov

The subsequent steps involve the formation of the β-lactam ring by β-lactam synthetase (BLS) to produce deoxyguanidinoproclavaminic acid, followed by removal of the guanidino group by proclavaminate amidinohydrolase (PAH) to yield proclavaminic acid. mdpi.comnih.gov These early intermediates retain the core carbon and nitrogen atoms from the initial precursors that will ultimately form the characteristic oxazolidine-fused β-lactam ring of this compound.

Enzymatic Systems Governing this compound Formation

The conversion of linear precursors into the bicyclic clavam structure and its subsequent modification is governed by a suite of specialized enzymes. These include multifunctional oxidases and various modifying enzymes that tailor the final structure.

Clavaminate synthase (CAS) is a pivotal enzyme in the clavam pathway, responsible for forming the bicyclic nucleus of clavaminic acid. secondarymetabolites.org It is a non-heme, Fe(II)-dependent oxygenase that catalyzes three distinct oxidative transformations: the hydroxylation of deoxyguanidinoproclavaminic acid, the oxidative cyclization of proclavaminic acid to form the oxazolidine (B1195125) ring, and a final desaturation step to yield clavaminic acid. nih.govsecondarymetabolites.org

In Streptomyces clavuligerus, CAS exists as two isoenzymes, CAS1 and CAS2, encoded by the cas1 and cas2 genes, respectively. nih.gov While both enzymes contribute to the total pool of clavaminic acid, they are subject to different transcriptional regulation. nih.gov The cas2 gene is located in the main clavulanic acid biosynthetic gene cluster and is considered essential for production under certain nutritional conditions. nih.gov The cas1 gene is found in a separate "clavam" gene cluster along with genes for the late steps of 5S clavam biosynthesis. nih.govnih.gov Disruption of both cas1 and cas2 completely abolishes the production of all clavam metabolites, confirming that CAS is indispensable for the biosynthesis of the entire family of compounds, including this compound. nih.gov

The late stages of 5S clavam biosynthesis, which lead to compounds like this compound, are less understood than the early pathway. researchgate.netnih.gov However, genetic studies in Streptomyces species have implicated several enzymes, particularly oxidoreductases, in these final transformations.

In Streptomyces antibioticus, a producer of valclavam and (-)-2-(2-hydroxyethyl)clavam, the biosynthetic gene cluster contains a novel gene, oxr, predicted to encode an oxidoreductase. researchgate.netnih.govsecondarymetabolites.org Crucially, knock-out mutations in this oxr gene were found to completely abolish clavam production, demonstrating that this enzyme is essential for the pathway in this organism. researchgate.netnih.govcdnsciencepub.com

Furthermore, the gene clusters in both S. antibioticus and S. clavuligerus contain genes encoding aldo-keto reductases. nih.govsecondarymetabolites.org In S. clavuligerus, the gene cvm1 encodes a putative aldo-keto reductase, and its disruption prevents the synthesis of all 5S clavams, including the related compound 2-hydroxymethylclavam. nih.govsecondarymetabolites.orgnih.gov The S. antibioticus cluster contains a gene designated akr that encodes a Cvm1-like aldo/keto reductase. secondarymetabolites.org These findings strongly suggest that the final steps in forming the hydroxyethyl (B10761427) side chain of this compound from the clavaminic acid precursor are catalyzed by the sequential or concerted action of specific oxidoreductases, including an essential aldo-keto reductase.

Genetic Basis of this compound Biosynthesis

The biosynthesis of this compound, a member of the clavam family of β-lactam compounds, is a complex process orchestrated by a specific set of genes organized into biosynthetic gene clusters (BGCs). These clusters house the genetic blueprints for the enzymes that catalyze the intricate steps of the metabolic pathway.

The genetic determinants for the production of clavam metabolites, including this compound, have been primarily studied in Streptomyces species. In Streptomyces clavuligerus, the biosynthesis of clavulanic acid and other clavam compounds involves three distinct gene clusters. secondarymetabolites.org One of these clusters is particularly associated with the production of clavam metabolites that are stereochemically antipodal to clavulanic acid. nih.gov

In Streptomyces antibioticus Tü1718, a producer of valclavam and (-)-2-(2-hydroxyethyl)clavam, a specific clavam biosynthetic gene cluster has been identified and sequenced. nih.govsecondarymetabolites.org The identification of this cluster was achieved by screening a genomic DNA library with a probe for clavaminate synthase, a key enzyme in the pathway. nih.gov Subsequent knockout mutations of the clavaminate synthase gene in S. antibioticus resulted in the abolishment of clavam production, confirming the cluster's role. nih.gov Further knockout studies targeting a novel gene within this cluster, which encodes for a putative oxidoreductase, also led to the cessation of clavam production. nih.gov

The table below details the genes identified within the valclavam biosynthetic gene cluster of Streptomyces antibioticus and their putative functions. secondarymetabolites.org

| Gene Identifier | Putative Function |

| psr | SanG |

| atr | 4-aminobutyrate aminotransferase |

| akr | Cvm1-like aldo/keto reductase |

| hmt | OrfA-like hydroxymethyltransferase |

| ceaS3 | Carboxyethylarginine synthase 3 |

| cas3 | Clavaminate synthase 3 |

| pah4 | Proclavaminate amidinohydrolase 4 |

Comparative genomic analyses between different clavam-producing Streptomyces species have revealed both conserved and divergent features in their biosynthetic gene clusters, shedding light on the evolution of these metabolic pathways.

A comparative study of the clavam BGC in Streptomyces antibioticus and Streptomyces clavuligerus highlighted significant differences. nih.gov While both clusters share core biosynthetic genes, the S. antibioticus cluster contains several novel genes not found in its S. clavuligerus counterpart. nih.gov This genetic divergence is consistent with the different profiles of clavam metabolites produced by each organism; S. antibioticus produces only two clavam metabolites, valclavam and (-)-2-(2-hydroxyethyl)clavam, and no clavulanic acid, whereas S. clavuligerus produces clavulanic acid and four other clavam compounds. nih.govresearchgate.net

The complexity of clavam biosynthesis in S. clavuligerus is underscored by the presence of paralogous gene sets, suggesting a more intricate evolutionary path for its metabolic capabilities. researchgate.net This organism possesses two isozymes of clavaminate synthase, CAS1 and CAS2, encoded by cas1 and cas2 respectively. nih.gov These enzymes are believed to contribute to a common pool of the intermediate clavaminic acid, which then serves as a precursor for both clavulanic acid and the antipodal clavams. nih.gov

The table below provides a comparative overview of the key characteristics of clavam biosynthesis in S. antibioticus and S. clavuligerus.

| Feature | Streptomyces antibioticus Tü1718 | Streptomyces clavuligerus |

| Primary Clavam Products | Valclavam, (-)-2-(2-hydroxyethyl)clavam | Clavulanic acid, 4 other clavam compounds |

| Clavulanic Acid Production | No | Yes |

| Clavam BGC Complexity | Simpler, with novel genes | More complex, with paralogous genes |

| Clavaminate Synthase Genes | One identified in the cluster (cas3) | Two isozymes (cas1 and cas2) |

Regulation of Biosynthesis in Producing Microorganisms

In Streptomyces clavuligerus, the expression of the genes involved in clavam and clavulanic acid biosynthesis is subject to differential regulation. acs.orgsecondarymetabolites.org The paralogous pairs of genes that encode the enzymes for the early stages of the pathway are not expressed in an identical manner, indicating distinct regulatory mechanisms. acs.org For instance, the expression of cas1, one of the two clavaminate synthase genes, is influenced by nutritional conditions. nih.gov Wild-type S. clavuligerus does not produce certain clavam metabolites when grown in specific media, despite having a functional cas2 gene, which suggests that other genes specific to clavam biosynthesis are under similar regulatory control as cas1. nih.gov

The presence of pathway-specific regulatory genes within the biosynthetic gene clusters is a common theme in secondary metabolism. While not extensively detailed specifically for this compound, the broader studies on clavam biosynthesis in Streptomyces point towards a complex regulatory network. This network likely involves transcriptional regulators that respond to metabolic signals and developmental cues within the bacterium. For example, the production of auxin by Pantoea agglomerans has been shown to be influenced by culture conditions and the availability of precursors like tryptophan, illustrating the general principle of metabolic regulation in microorganisms. nih.gov

Synthetic Methodologies for Hydroxyethylclavam and Analogues

Total Synthesis Approaches to the Hydroxyethylclavam Bicyclic Scaffold

The construction of the bicyclic clavam nucleus, a strained 4-oxa-1-azabicyclo[3.2.0]heptane system, is a cornerstone of this compound synthesis. While direct total syntheses specifically detailing this compound are not extensively documented in the readily available literature, established methodologies for related clavam structures provide a blueprint. These approaches often involve the formation of the azetidin-2-one (B1220530) (β-lactam) ring followed by cyclization to form the fused oxazolidine (B1195125) ring.

For instance, synthetic routes to isoclavam-3-carboxylates, which share the core bicyclic scaffold, have been reported. These typically involve the preparation of a functionalized azetidin-2-one precursor, followed by intramolecular cyclization. A common strategy involves the preparation of a 4-iodomethylazetidin-2-one, which can then react with a glyoxylate (B1226380) derivative. Subsequent treatment with a base, such as sodium hydride, facilitates the ring closure to form the bicyclic system rsc.org. Similarly, stereorational syntheses of related clavams like clavalanine have been achieved by carefully designing precursors that dictate the stereochemical outcome of key cyclization steps acs.org. These general strategies for building the clavam nucleus are foundational for any total synthesis approach to this compound.

Enantioselective and Stereocontrolled Synthesis Strategies

The precise three-dimensional arrangement of atoms within the clavam structure is critical for biological activity. This compound possesses specific stereocenters, and achieving the correct configuration is paramount.

The clavam nucleus features chiral centers at positions C-2 and C-5. For clavulanic acid, the established stereochemistry is (2R,5R) researchgate.netgoogle.com. However, other clavam metabolites, including those isolated from Streptomyces antibioticus, can exhibit different configurations, such as the (5S) stereochemistry researchgate.netbeilstein-journals.orgresearchgate.netresearchgate.net. The ability to control and differentiate these stereocenters is a significant aspect of synthetic efforts.

Circular Dichroism (CD) spectroscopy is a valuable tool for establishing the absolute configuration at these positions, as demonstrated by the distinct CD spectra observed for clavulanic acid and its epimers google.commsu.edu. Enantioselective synthesis strategies aim to introduce these chiral centers with high fidelity, often employing chiral starting materials, asymmetric catalysis, or diastereoselective reactions. For example, the synthesis of clavaminols, which are related clavam derivatives, has been achieved with high enantiomeric purity using methods such as Sharpless asymmetric dihydroxylation or asymmetric Henry reactions researchgate.net.

The defining feature of this compound is the presence of a 2-hydroxyethyl group attached to the clavam nucleus. Synthetic approaches must effectively incorporate this functional group. One notable strategy involves starting with chiral precursors that already contain or can be readily converted into the hydroxyethyl (B10761427) moiety. For instance, a synthetic route to a this compound analogue utilized (R)-1,2,4-butanetriol-1,2-acetonide and 4-acetoxy-2-azetidinone, suggesting that building blocks with pre-existing hydroxyl functionalities can be employed and elaborated into the desired side chain researchgate.net. This could involve alkylation or condensation reactions on a suitably functionalized clavam intermediate, or the use of precursors where the hydroxyethyl group is already incorporated prior to the final ring closures.

Semi-synthetic Routes from Clavam Precursors

Given that this compound is a natural product, semi-synthetic approaches offer a viable route, leveraging the biosynthesis pathways. These methods typically start from either the microorganism producing the compound or from isolated clavam precursors.

Biosynthetic Precursors: this compound shares biosynthetic pathways with clavulanic acid, with clavaminic acid identified as a common intermediate researchgate.netjst.go.jp. Therefore, semi-synthesis could involve the chemical modification of clavaminic acid or other isolated clavam metabolites. This might entail enzymatic transformations or chemical reactions to append or modify side chains.

Fermentation and Modification: Starting with Streptomyces strains that produce this compound, fermentation can yield the desired compound or its immediate precursors. Subsequent chemical steps can then be used to isolate and purify this compound, or to convert related metabolites into the target compound. For example, understanding the late steps in the biosynthesis of 5S clavams, which differ from clavulanic acid in their side chains, could inform semi-synthetic strategies researchgate.netnih.gov.

Data Tables

To illustrate the synthetic strategies, the following tables summarize key aspects of clavam synthesis and side-chain introduction.

Table 1: Key Strategies in Clavam Bicyclic Scaffold Synthesis

| Synthesis Approach | Key Starting Materials/Precursors | Key Reaction/Strategy | Stereochemical Control Focus | Relevant Citation(s) |

| Total Synthesis of Isoclavam Derivatives | Functionalized azetidin-2-one (e.g., 4-iodomethylazetidin-2-one) | Intramolecular cyclization via base-mediated ring closure (e.g., NaH) | Control of stereochemistry during azetidinone formation and cyclization | rsc.org |

| Stereorational Synthesis of Clavalanine | Chiral α-furfuryl amide derivatives | Asymmetrical dihydroxylation, transformation to δ-hydroxyl-α-amino lactones | Utilizes chiral templates to dictate stereochemistry | acs.org |

| General β-Lactam Synthesis | Aziridines, imines, ketenes | [2+2] cycloaddition, cobalt carbonyl-catalyzed carbonylation | Diastereoselective synthesis of β-lactam rings and fused systems | researchgate.net |

| Synthesis of Clavaminols (Related Clavams) | (R)-Garner's aldehyde, n-decanol | Sharpless asymmetric dihydroxylation, Grignard reaction, asymmetric reduction, epoxide formation/opening | High enantiomeric purity, control of multiple stereocenters | researchgate.net |

Advanced Structural Characterization and Elucidation of Hydroxyethylclavam

Spectroscopic Techniques for Comprehensive Structure Determination

The elucidation of hydroxyethylclavam's structure is a paradigmatic example of the synergy between various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools employed, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments has been crucial for assigning the specific proton and carbon signals and for establishing the connectivity between atoms. wikipedia.orgmdpi.com

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental data for structural elucidation. rsc.org The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

While specific, experimentally derived ¹H and ¹³C NMR data for this compound is not extensively published in readily accessible literature, predicted spectral data provides valuable insight. np-mrd.org The predicted chemical shifts are instrumental in the initial assignment of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 4.9 | 75.0 |

| 3 | 2.8, 3.2 | 35.0 |

| 5 | 5.2 | 85.0 |

| 6 | 3.0, 3.4 | 45.0 |

| 7 | - | 175.0 |

| 8 | 1.8 | 30.0 |

| 9 | 3.7 | 60.0 |

Note: Data is based on predicted values and serves as a representative example. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure of complex molecules like this compound by revealing correlations between nuclei. wikipedia.orghuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would establish the connectivity within the ethyl side chain and the protons on the bicyclic core.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically two to three bonds). sdsu.educolumbia.edu HMBC is vital for connecting the different spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the molecular framework. For instance, correlations from the protons on the ethyl side chain to the carbons of the clavam ring would be observed.

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space interaction of nuclei. wikipedia.orgumn.edu In NMR, the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is used to determine the spatial proximity of protons, which is critical for elucidating the stereochemistry of a molecule. wikipedia.orgfiveable.me For this compound, NOESY data would be instrumental in confirming the relative stereochemistry at the chiral centers of the bicyclic ring system by observing correlations between protons that are close in space but not necessarily bonded in sequence. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. msu.edu

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. hilarispublisher.comlabmanager.com This precision allows for the determination of the elemental composition of the molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com For this compound (C₇H₁₁NO₃), the calculated monoisotopic mass is 157.0739 Da. np-mrd.orgnih.gov HRMS would confirm this exact mass, thereby verifying the molecular formula. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Carbon |

| Hydrogen |

| Nitrogen |

Multi-stage Fragmentation (MSn) for Substructure Analysis

Multi-stage mass spectrometry (MSn) is a powerful analytical technique used to deduce the structure of a molecule by breaking it down into smaller fragments and analyzing their mass-to-charge ratios (m/z). nih.gov In this process, a precursor ion, typically the protonated molecule [M+H]⁺, is selected and subjected to collision-induced dissociation (CID) to generate product ions (MS²). mun.ca This process can be repeated, where a specific product ion is itself selected and fragmented (MS³) to provide even more detailed structural information about its substructure. mun.ca This sequential fragmentation helps to piece together the molecular puzzle, revealing the connectivity of atoms and functional groups. frontiersin.org

For this compound (Molecular Formula: C₇H₁₁NO₃, Molecular Weight: 157.17 g/mol ), the analysis would begin with the protonated molecular ion at an m/z of approximately 158.08. nih.gov The fragmentation of this compound is expected to follow predictable pathways based on its functional groups, which include a β-lactam ring, an oxazolidine (B1195125) ring, and a hydroxyethyl (B10761427) side chain. libretexts.org

Key fragmentation events anticipated for this compound include:

Loss of Water: The primary alcohol on the ethyl side chain is susceptible to dehydration, leading to the loss of a neutral water molecule (18 Da).

Side-Chain Cleavage: The bond between the clavam core and the hydroxyethyl side chain can break.

Ring Fragmentation: The bicyclic clavam core itself can undergo characteristic cleavages, particularly at the β-lactam and oxazolidine rings, providing diagnostic ions that confirm the core structure.

The analysis of these fragmentation patterns allows for the unambiguous identification of the compound's substructures. A theoretical fragmentation pattern for this compound is presented below, outlining the expected product ions that would be observed in an MSn experiment.

Interactive Table: Predicted MSn Fragmentation of this compound

| Precursor Ion (m/z) | Fragmentation Step | Neutral Loss | Product Ion (m/z) | Inferred Substructure |

| 158.08 | MS² | H₂O (18.01 Da) | 140.07 | [M+H-H₂O]⁺ |

| 158.08 | MS² | C₂H₄O (44.03 Da) | 114.05 | Cleavage of hydroxyethyl side chain |

| 114.05 | MS³ | CO (28.00 Da) | 86.05 | Fragmentation of the β-lactam ring |

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. numberanalytics.com For complex molecules like this compound, which contains stereocenters, X-ray analysis is indispensable for assigning the correct spatial configuration. The structure for the related compound, clavulanic acid, was unambiguously elucidated using this technique. jmb.or.kr

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. cam.ac.uk By analyzing the intensities and positions of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms are determined, revealing the molecule's precise conformation and absolute configuration, such as the (3S,5S) stereochemistry of this compound. nih.govresearchgate.net

The crystallographic data obtained from such an analysis is typically deposited in crystallographic databases and includes key parameters that define the crystal structure. These parameters provide a unique fingerprint for the crystalline form of the compound.

Interactive Table: Representative Crystallographic Data for this compound

| Parameter | Description | Typical Value |

| Crystal System | The symmetry system to which the crystal belongs (e.g., Monoclinic, Orthorhombic). | e.g., Orthorhombic |

| Space Group | The specific symmetry group of the crystal structure. | e.g., P2₁2₁2₁ |

| a, b, c (Å) | The lengths of the unit cell edges. | e.g., a=8.5, b=10.2, c=12.1 |

| α, β, γ (°) | The angles between the unit cell axes. | e.g., α=90, β=90, γ=90 |

| Volume (ų) | The volume of the unit cell. | e.g., 1045.0 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | e.g., 1.495 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | e.g., < 0.05 |

This detailed structural information is crucial for understanding the molecule's biological activity and for guiding further chemical synthesis and modification efforts. researchgate.net

Mechanistic Studies of Hydroxyethylclavam Biological Activity

In Vitro Antibacterial and Antifungal Activity Assessment

Hydroxyethylclavam has demonstrated both bacteriostatic and fungistatic properties in laboratory studies. nih.govresearchgate.netresearchgate.net This means the compound inhibits the growth and reproduction of bacteria and fungi without necessarily killing them. Its activity profile indicates a broad-spectrum potential, affecting both prokaryotic and eukaryotic microbial cells, albeit through different mechanisms. nih.govresearchgate.net The static nature of its effect was observed in studies alongside other clavam compounds, such as valclavam (B1682813), which also exhibited similar bacteriostatic and fungistatic activity. nih.govresearchgate.netresearchgate.net

The antibacterial activity of this compound has been specifically investigated against model bacterial strains like Escherichia coli. nih.govresearchgate.net Research shows that the growth inhibition of E. coli by this compound is pronounced in defined minimal medium but is significantly reduced in nutrient-rich mediums. researchgate.net This observation is a key indicator of its specific metabolic target. The antagonistic effect of certain amino acids, particularly L-methionine, further elucidates its mechanism. researchgate.net The antibacterial action against E. coli is directly linked to its interference with the methionine biosynthesis pathway. nih.govresearchgate.netresearchgate.net

Table 1: In Vitro Antibacterial Activity of this compound against Escherichia coli

| Test Condition | Observed Effect | Reference |

|---|---|---|

| Minimal Medium | Growth Inhibition (Bacteriostatic) | researchgate.net |

| Nutrient-Rich Medium | Little to no inhibitory activity | researchgate.net |

Molecular Mechanism of Action Investigations

The primary molecular basis for the antibacterial activity of this compound in Escherichia coli is the non-competitive inhibition of the enzyme homoserine-O-succinyltransferase (HST), also known as homoserine transsuccinylase (EC 2.3.1.46). nih.govresearchgate.netresearchgate.net HST is a crucial enzyme that catalyzes the first committed step in the methionine biosynthesis pathway in many bacteria and plants. uniprot.orgd-nb.info It facilitates the transfer of a succinyl group from succinyl-CoA to the hydroxyl group of L-homoserine. uniprot.org

As a non-competitive inhibitor, this compound binds to the HST enzyme at a site distinct from the active site where the substrate (homoserine) binds. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. researchgate.net This mode of inhibition is distinct from many other antibiotics and highlights the unique stereochemistry of 5S-clavams like this compound compared to other β-lactam antibiotics. researchgate.net

Table 2: Mechanistic Details of HST Inhibition by this compound

| Feature | Description | Reference |

|---|---|---|

| Target Enzyme | Homoserine-O-succinyl Transferase (HST) | nih.govresearchgate.net |

| Organism | Escherichia coli | nih.govresearchgate.net |

| Inhibition Type | Non-competitive | nih.govresearchgate.net |

By inhibiting homoserine-O-succinyltransferase, this compound effectively blocks the entire downstream pathway of methionine biosynthesis in susceptible bacteria. nih.govresearchgate.netresearchgate.net Methionine is an essential amino acid, vital for protein synthesis and as a precursor for other important molecules like S-adenosylmethionine (SAM), which is a universal methyl group donor. nih.govnih.gov The disruption of this pathway starves the bacterial cell of methionine, leading to the cessation of growth, which manifests as the observed bacteriostatic effect. nih.govresearchgate.net The ability of exogenously supplied methionine to reverse the inhibitory effects of this compound provides strong evidence for this specific mechanism of action. researchgate.net

While the mechanism in bacteria like E. coli is well-defined, studies on eukaryotes such as the yeast Saccharomyces cerevisiae indicate a different mode of action. nih.govresearchgate.net In these fungal cells, this compound does not appear to interfere significantly with methionine biosynthesis. nih.govresearchgate.net Instead, it has been shown to inhibit the formation of RNA in living yeast cells. nih.govresearchgate.net Interestingly, this inhibition does not seem to occur at the level of the RNA polymerases themselves, as experiments with isolated yeast nuclei showed no direct inhibition of these enzymes. nih.govresearchgate.net This suggests that this compound may interact with other cellular components or processes that are essential for RNA synthesis or stability in eukaryotes, representing a distinct and less understood mechanism of its fungistatic activity. nih.govresearchgate.net

Interactions with Bacterial Resistance Mechanisms

Assessment of this compound's Potential in Combating β-Lactam Resistance

This compound belongs to the clavam family of oxygen-containing β-lactam compounds, which are recognized for their ability to inhibit β-lactamase enzymes. frontiersin.orgmdpi.com These enzymes are a primary mechanism of bacterial resistance, where they hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive. mdpi.comwikipedia.org The potential of this compound to combat this resistance lies in its presumed ability to act as a β-lactamase inhibitor, a role well-documented for its close structural analog, clavulanic acid. researchgate.net

The mechanism of inhibition for clavams is typically as a mechanism-based, irreversible "suicide inhibitor". frontiersin.orgnih.gov This process involves several key steps:

Recognition and Binding : The inhibitor, possessing a structure similar to β-lactam antibiotics, is recognized by the β-lactamase enzyme and binds to its active site. frontiersin.org

Acyl-Enzyme Intermediate Formation : The serine residue in the active site of the β-lactamase attacks the carbonyl carbon of the β-lactam ring, opening the ring and forming a covalent acyl-enzyme intermediate. frontiersin.orgmdpi.com

Irreversible Inactivation : Unlike with a true antibiotic substrate, this intermediate is stable and undergoes further chemical reactions, such as tautomerism and transamination, that permanently block the active site. frontiersin.org This renders the enzyme irreversibly neutralized, preventing it from degrading susceptible β-lactam antibiotics. researchgate.net

By inactivating β-lactamase, this compound can restore the efficacy of β-lactam antibiotics against otherwise resistant bacterial strains. This inhibitory action allows the partner antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and disrupt bacterial cell wall synthesis. mdpi.comwikipedia.org

Table 1: Mechanistic Profile of Clavam-Based β-Lactamase Inhibitors

| Feature | Description | Reference |

|---|---|---|

| Inhibitor Class | Clavam / Mechanism-Based Irreversible Inhibitor | frontiersin.org |

| Target Enzyme | Serine β-Lactamases (Classes A, C, D) | mdpi.comnih.gov |

| Mechanism | Forms a stable acyl-enzyme intermediate leading to permanent enzyme inactivation. | frontiersin.orgnih.gov |

| Outcome | Protects co-administered β-lactam antibiotics from enzymatic degradation. |

Synergistic Effects with Other Antimicrobial Agents in Preclinical In Vitro Models

The primary application of a β-lactamase inhibitor like this compound is in combination therapy, where it is expected to produce a synergistic effect with a β-lactam antibiotic. nih.gov Synergy occurs when the combined effect of two drugs is significantly greater than the sum of their individual effects. frontiersin.org In preclinical in vitro models, this synergy is commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. biorxiv.orggardp.org

The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

FIC of Drug A = (Minimum Inhibitory Concentration (MIC) of Drug A in combination) / (MIC of Drug A alone) gardp.org

FIC of Drug B = (Minimum Inhibitory Concentration (MIC) of Drug B in combination) / (MIC of Drug B alone) gardp.org

The interaction is then classified based on the resulting FIC index value. arxiv.orgpreprints.org

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index

| FIC Index Value | Interpretation | Reference |

|---|---|---|

| ≤ 0.5 | Synergy | arxiv.orgpreprints.org |

| > 0.5 to ≤ 1.0 | Additive | arxiv.orgpreprints.org |

| > 1.0 to < 4.0 | Indifference | arxiv.orgpreprints.org |

| ≥ 4.0 | Antagonism | nih.gov |

For a combination of this compound and a β-lactam antibiotic (e.g., amoxicillin) against a β-lactamase-producing bacterium, a synergistic effect is anticipated. This compound would inhibit the β-lactamase, allowing amoxicillin, which would otherwise be destroyed, to effectively kill the bacteria at a much lower concentration than would be required if it were used alone. nih.gov This leads to a significant reduction in the MIC for the antibiotic in the presence of the inhibitor, resulting in an FIC index of ≤ 0.5. scielo.br

Table 3: Illustrative In Vitro Synergy Data for a Hypothetical this compound-Amoxicillin Combination

| Organism | Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |

|---|---|---|---|---|---|

| β-Lactamase-Producing E. coli | Amoxicillin | 256 | 4 | 0.265 | Synergy |

| This compound | 16 | 4 | |||

| β-Lactamase-Producing S. aureus | Amoxicillin | 128 | 2 | 0.390 | Synergy |

| This compound | 8 | 3 |

Studies in Preclinical Models for Mechanistic Understanding (excluding efficacy/toxicity)

Beyond establishing its role as a β-lactamase inhibitor, preclinical mechanistic studies are essential for a deeper understanding of a compound's biological activity. uit.no These in vitro and cell-based assays investigate the specific molecular interactions and downstream consequences of drug action, separate from simple efficacy or toxicity assessments. For a compound like this compound, these studies would aim to elucidate the nuances of its interaction with both bacterial cells and specific resistance determinants.

Another focus for mechanistic studies is the detailed characterization of the inhibitor-enzyme complex. Techniques like spectroscopy and steady-state kinetics can be employed to analyze conformational changes in the β-lactamase enzyme upon binding to the inhibitor. frontiersin.org These studies can reveal how the binding of an inhibitor like this compound alters the enzyme's structure, thereby reducing its hydrolytic efficiency against its antibiotic substrate. frontiersin.org Such biophysical approaches provide a molecular-level confirmation of the inhibitory mechanism and can help in optimizing inhibitor design.

Structure Activity Relationship Sar Investigations of Hydroxyethylclavam Derivatives

Impact of Modifications to the Clavam Bicyclic Ring System on Biological Activity

The clavam bicyclic ring system, consisting of a β-lactam ring fused to an oxazolidine (B1195125) ring, is the foundational pharmacophore responsible for its mechanism of action. The inherent strain of this fused ring system is crucial for the reactivity of the β-lactam carbonyl group, which is essential for acylating and inactivating target enzymes like β-lactamases. frontiersin.org Any modification that disrupts the integrity or alters the strain of this nucleus has a profound impact on biological activity.

Research into related clavam compounds, such as clavulanic acid, has established stringent requirements for the bicyclic system. The key findings applicable to hydroxyethylclavam derivatives are:

Integrity of the Bicyclic Core: The fused 4,5-bicyclic structure is indispensable. Opening either the β-lactam or the oxazolidine ring results in a complete loss of inhibitory activity. The ring system acts as a constrained scaffold, presenting the reactive elements to the enzyme's active site in a precise orientation.

Unsaturation and Ring Strain: The presence of unsaturation within the oxazolidine ring, as seen in clavulanic acid, increases ring strain and enhances the acylating potential of the β-lactam. frontiersin.org While this compound itself may have a saturated oxazolidine ring, the principle remains that the geometric constraints of the fused system are a primary determinant of reactivity. frontiersin.org

Substitutions on the Ring: Introducing substituents directly onto the carbon atoms of the bicyclic nucleus is generally detrimental to activity. For instance, substitution at the C6 position (adjacent to the nitrogen in the β-lactam ring) in clavulanic acid analogues leads to a significant reduction or complete loss of β-lactamase inhibitory function. researchgate.net This suggests that the space around the bicyclic core is sterically restricted within the enzyme's active site.

Table 1: Impact of Bicyclic Ring Modifications on Biological Activity

| Modification | Description | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Ring Opening | Cleavage of either the β-lactam or oxazolidine ring. | Abolished | Destroys the essential pharmacophore and relieves the ring strain necessary for reactivity. |

| C6-Substitution | Addition of alkyl or other groups to the C6 position. | Significantly Reduced / Abolished | Causes steric hindrance in the enzyme active site. researchgate.net |

| Alteration of Bridgehead Atoms | Replacing the oxygen atom in the oxazolidine ring with carbon or sulfur. | Significantly Altered / Reduced | Changes bond angles, ring strain, and electronic properties of the entire bicyclic system. |

Influence of the Hydroxyethyl (B10761427) Side Chain on Target Interaction and Potency

The substituent at the C2 position of the clavam ring system plays a critical role in modulating potency and interaction with the target enzyme. In this compound, this is a 2-hydroxyethyl group. Studies on analogous β-lactamase inhibitors and β-lactam antibiotics provide significant insight into the function of this side chain.

The high resistance of carbapenems like thienamycin (B194209) to β-lactamases is attributed to the presence of its hydroxyethyl side chain. researchgate.net This suggests the side chain provides a dual benefit: it can enhance binding to the target enzyme while simultaneously providing steric hindrance that prevents hydrolysis by inactivating enzymes. For clavam-based inhibitors, the side chain is believed to be involved in crucial binding interactions within the β-lactamase active site.

Key SAR findings related to the side chain include:

The Hydroxyl Group: The terminal hydroxyl group is considered a key interaction point. It is believed to form a hydrogen bond with amino acid residues in the enzyme's active site. researchgate.net Replacing this hydroxyl group with a non-polar group or removing it entirely is expected to significantly decrease binding affinity and inhibitory potency. Small, hydrophilic groups at this position are considered ideal. researchgate.net

Chain Length and Flexibility: The length and conformation of the ethyl linker are also important. It positions the terminal hydroxyl group optimally for interaction with the enzyme. Shortening, lengthening, or increasing the rigidity of this chain would likely disrupt this optimal positioning and weaken the interaction.

Stereochemistry of the Hydroxyl Group: In related compounds, the stereochemistry of the hydroxyl-bearing carbon on the side chain is critical. For example, the α-orientation of the hydroxyethyl side chain in carbapenems is vital for their stability against many β-lactamases. nih.gov A similar stereochemical preference is expected for this compound for effective target engagement.

Table 2: Predicted Influence of C2-Hydroxyethyl Side Chain Modifications

| Side Chain Modification | Example | Predicted Impact on Potency | Rationale |

|---|---|---|---|

| Removal of Hydroxyl | -CH2CH3 (Ethyl) | Greatly Reduced | Loses key hydrogen bonding interaction with the enzyme active site. researchgate.net |

| Esterification/Etherification | -CH2CH2OCH3 (Methoxyethyl) | Reduced | Alters hydrogen bonding capacity (can accept but not donate a hydrogen bond) and increases lipophilicity. |

| Chain Extension | -CH2CH2CH2OH (Hydroxypropyl) | Reduced | Suboptimal positioning of the terminal hydroxyl group within the active site. |

| Inversion of Stereocenter | (S)-hydroxyethyl vs. (R)-hydroxyethyl | Significantly Altered | Incorrect orientation of the hydroxyl group for binding, based on observations in carbapenems. nih.gov |

Stereochemical Requirements for Observed Biological Efficacy

Stereochemistry is a critical determinant of biological activity for almost all β-lactam compounds, and clavams are no exception. The specific three-dimensional arrangement of atoms dictates how the molecule fits into the chiral environment of an enzyme's active site.

The most crucial stereochemical feature of this compound and related active clavams is the absolute configuration of the two bridgehead carbons of the bicyclic system. Extensive research has demonstrated that for effective β-lactamase inhibition, the stereochemistry must be (3R, 5R). researchgate.net Interestingly, many other naturally occurring clavam metabolites that lack this activity possess the opposite (3S, 5S) stereochemistry. nih.gov This strict requirement highlights a precise lock-and-key fit between the inhibitor and the enzyme, where only the (3R, 5R) epimer is correctly oriented for the subsequent inactivation reaction.

Furthermore, for clavam inhibitors with an exocyclic double bond, such as clavulanic acid, the geometry of this bond is also important. The Z-configuration is required for maximal activity, although activity is not always completely eliminated with the E-isomer. researchgate.net This implies that the orientation of the side chain relative to the bicyclic nucleus is also finely tuned for optimal interaction.

Table 3: Impact of Stereochemistry on Biological Activity

| Stereochemical Feature | Required Configuration for Activity | Configuration of Inactive/Less Active Analogs | Consequence of Incorrect Stereochemistry |

|---|---|---|---|

| Bicyclic Ring Bridgehead | (3R, 5R) | (3S, 5S) | Loss of β-lactamase inhibitory activity. medscape.com |

| Side Chain Double Bond (if present) | Z-configuration | E-configuration | Reduced, but not always eliminated, activity. researchgate.net |

| Side Chain Hydroxyl (if chiral) | Specific (e.g., R or S) | Opposite enantiomer | Improper orientation for hydrogen bonding, leading to reduced potency. |

Computational and In Silico Approaches to SAR Analysis and Lead Design

In modern drug discovery, computational chemistry and in silico modeling are indispensable tools for accelerating SAR studies and guiding the design of new lead compounds. nih.gov These methods allow researchers to predict how chemical modifications will affect a molecule's properties and biological activity before undertaking costly and time-consuming chemical synthesis. researchgate.net

For this compound derivatives, several in silico techniques would be highly valuable:

Molecular Docking: This technique simulates the binding of a ligand (the this compound derivative) into the active site of its target protein (e.g., a specific β-lactamase). uit.no Docking studies can predict the binding conformation, identify key interactions such as hydrogen bonds and hydrophobic contacts, and provide a binding energy score that helps rank the potential potency of different analogs. conicet.gov.ar For example, docking could be used to visualize how modifying the hydroxyethyl side chain affects its fit within the active site.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a mathematical approach that correlates the physicochemical properties of a series of compounds with their biological activity. researchgate.net A QSAR model for this compound derivatives could be built by calculating molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) for a set of synthesized analogs and relating them to their measured inhibitory activity (e.g., IC₅₀ values). The resulting equation can then be used to predict the activity of new, unsynthesized designs.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time, providing a dynamic view of the binding interaction. uit.no This can reveal the stability of the binding pose predicted by docking, the role of water molecules in the active site, and conformational changes in the enzyme or inhibitor upon binding. researchgate.net This would be particularly useful for understanding the stability of the acylated enzyme intermediate formed by this compound.

These computational approaches allow for the rapid virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and biological testing, thereby streamlining the lead optimization process. nih.gov

Table 4: Application of In Silico Methods to this compound SAR

| Computational Method | Primary Application in SAR | Example Question Addressed for this compound |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity. uit.no | Does a propyl side chain fit as well as an ethyl side chain in the active site? |

| QSAR | Predict activity of novel compounds based on their properties. researchgate.net | Can we predict the IC₅₀ of a new derivative based on its calculated lipophilicity and electronic charge? |

| Molecular Dynamics (MD) | Assess the stability of the ligand-protein complex over time. researchgate.net | How stable is the hydrogen bond formed by the hydroxyethyl group during the binding event? |

| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for activity. | What is the optimal spatial arrangement of the β-lactam ring, the C2 side chain, and the hydroxyl group? |

Chemical Modification and Derivatization Strategies

Synthesis of Novel 3-Substituted Clavams and Related Analogues

The synthesis of novel clavam analogues with substituents at the C-3 position is a key area of research aimed at exploring and expanding the biological activity of this class of compounds. While general methods for the synthesis of 3-substituted β-lactams are established, including metal-mediated reactions and solid-phase strategies, the direct use of hydroxyethylclavam as a starting material for 3-substituted clavam derivatives is an area of ongoing investigation. nih.gov

One patented approach to clavam derivatives involves the protection of functional groups, such as the hydroxyl group, followed by cyclization reactions to form the characteristic bicyclic clavam core. google.com These methods often utilize optically pure starting materials to achieve stereospecific synthesis. google.com The elaboration of intermediates, such as those with a 3-(1-hydroxyethyl) side chain, has been explored in the context of carbapenem (B1253116) synthesis, providing insights that could be applicable to clavam chemistry. rsc.org

Strategies for Chemical Modification of the Hydroxyethyl (B10761427) Moiety

The hydroxyethyl side chain of this compound offers a prime site for chemical modification to alter the molecule's physicochemical properties and biological activity. Standard organic reactions targeting hydroxyl groups can be employed, though their application to the clavam scaffold requires careful consideration of the reactivity of the β-lactam ring.

Oxidation: The primary alcohol of the hydroxyethyl moiety can be oxidized to an aldehyde or a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid are known to convert alkyl side chains on aromatic rings to carboxylic acids, and similar principles could be applied to the hydroxyethyl group of clavam, provided the rest of the molecule is stable to the reaction conditions. youtube.com The mechanism of such oxidations can be complex and may involve radical intermediates. youtube.com

Derivatization for Enhanced Research Utility (e.g., Probe Synthesis, Bioconjugation)

To investigate the mechanism of action and molecular targets of clavam compounds, derivatization of this compound to create research probes is a crucial strategy. This involves the attachment of reporter groups such as fluorescent tags, biotin, or radioisotopes.

Probe Synthesis: The synthesis of labeled compounds is a specialized field that can involve either chemical synthesis or biotransformation. hyphadiscovery.com For instance, the introduction of a radiolabel, such as Carbon-14 (¹⁴C), into the clavam scaffold would enable detailed pharmacokinetic and metabolism studies. moravek.comeurofins.comnih.gov The synthesis of such radiolabeled molecules requires careful planning of the synthetic route to incorporate the isotope at a specific and stable position. moravek.com

Bioconjugation: The development of derivatives suitable for bioconjugation allows for the attachment of this compound to larger molecules like proteins or for immobilization on solid supports for affinity chromatography. This often involves the introduction of a reactive handle or a linker to the molecule. Derivatization reagents that react with carboxylic acids or amines are commonly used to introduce functionalities that can then be used for conjugation. ddtjournal.comresearchgate.net While specific examples for this compound are not abundant in the literature, the strategies employed for other β-lactams and small molecules provide a roadmap for future work in this area.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatographic methods are fundamental to the separation and purification of Hydroxyethylclavam from complex fermentation broths and for the assessment of its purity. The polar nature of clavam compounds presents unique challenges that are addressed by specific chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of clavam compounds due to its high resolution and sensitivity. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the separation of these polar molecules.

For the analysis of compounds structurally similar to this compound, such as clavulanic acid, C18 columns are frequently utilized as the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. mdpi.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase.

Detection is commonly achieved using a UV-Vis detector. nih.gov Clavam compounds often possess a chromophore that allows for detection at specific wavelengths. For instance, the imidazole (B134444) derivative of clavulanic acid can be detected at 311 nm. mdpi.com The retention time of a compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, enabling quantitative analysis.

Interactive Table: Typical HPLC Parameters for Clavam Analysis

| Parameter | Value/Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer (e.g., 0.1 M KH₂PO₄) and organic solvent (e.g., methanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 220 nm or 311 nm post-derivatization) |

| Injection Volume | 10 - 50 µL |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to its low volatility and thermal instability. nih.gov The high temperatures employed in the GC injection port can lead to the degradation of the molecule before it reaches the detector. To overcome this limitation, a derivatization step is necessary to convert this compound into a more volatile and thermally stable derivative.

Common derivatization strategies for compounds containing hydroxyl and amine functional groups include silylation, acylation, or alkylation. Silylation, for example, involves reacting the analyte with a silylating agent to replace the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the compound, making it amenable to GC-MS analysis.

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the volatile derivatives based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for structural elucidation and identification. The development of a robust GC-MS method for this compound would require careful optimization of the derivatization reaction and the chromatographic conditions.

Integration of Advanced Spectroscopic Methods for Quantitative Analysis

For accurate and reliable quantitative analysis of this compound, the integration of advanced spectroscopic methods is essential. These techniques offer high sensitivity and selectivity, which are crucial for determining the concentration of the target analyte in complex matrices.

UV-Visible spectrophotometry can be a straightforward and cost-effective method for quantification, provided that this compound has a distinct chromophore and there are no interfering substances that absorb at the same wavelength. For mixtures of clavam compounds with overlapping spectra, derivative spectrophotometry can be employed to resolve the individual components.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is a powerful tool for both structural confirmation and quantification. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for the determination of the concentration of an analyte by comparing its signal intensity to that of a known internal standard.

Mass spectrometry (MS), especially when coupled with a separation technique like liquid chromatography (LC-MS), provides exceptional sensitivity and selectivity for quantitative analysis. By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, it is possible to detect and quantify very low levels of this compound with a high degree of certainty.

Interactive Table: Comparison of Spectroscopic Methods for Quantitative Analysis

| Method | Principle | Advantages |

|---|---|---|

| UV-Vis Spectrophotometry | Measures the absorption of light in the ultraviolet-visible region. | Simple, cost-effective, and rapid. |

| Quantitative NMR (qNMR) | Relates the integral of a specific resonance signal to the molar quantity of the analyte. | Provides both structural and quantitative information; does not require an identical standard for calibration. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and selectivity; can be coupled with chromatography for complex mixtures. |

Metabolomics Approaches for Detection and Profiling in Microbial Cultures

Metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms, offers a powerful approach for the detection and profiling of this compound in the context of its production by microbial cultures, such as Streptomyces. nih.govfrontiersin.org This systems-level perspective can provide valuable insights into the biosynthetic pathways and regulatory networks involved in the production of clavam compounds.

LC-MS-based metabolomics is a widely used platform for analyzing the metabolome of Streptomyces. nih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and mass accuracy of modern mass spectrometers. For the detection of this compound, a reversed-phase LC method would be employed to separate the compound from other metabolites in the culture extract. The eluent would then be introduced into a high-resolution mass spectrometer, which can provide an accurate mass measurement of the parent ion, aiding in its identification.

By comparing the metabolic profiles of wild-type and genetically modified Streptomyces strains, it is possible to identify novel metabolites and elucidate biosynthetic pathways. For instance, the accumulation or absence of this compound in a particular mutant strain could provide clues about the genes involved in its production. Furthermore, metabolomics can be used to monitor the time-course of metabolite production during fermentation, which is crucial for optimizing the yield of the desired compound.

Data from metabolomics experiments are typically complex and require sophisticated bioinformatics tools for processing, statistical analysis, and metabolite identification. The combination of advanced analytical instrumentation and powerful data analysis software enables a comprehensive understanding of the metabolic landscape of this compound-producing microorganisms.

Research Prospects and Early Stage Drug Discovery Considerations

Hydroxyethylclavam as a Mechanistic Probe in Fundamental Microbiology Research

This compound serves as a valuable tool in fundamental microbiology research due to its defined biological activities and mechanisms of action. Its ability to inhibit specific enzymatic pathways allows researchers to investigate cellular processes and metabolic functions within microorganisms.

Enzyme Inhibition and Metabolic Pathway Elucidation : this compound, along with related compounds like valclavam (B1682813), acts as a non-competitive inhibitor of homoserine-O-succinyltransferase (HST) slu.seresearchgate.net. This enzyme is crucial for the biosynthesis of methionine, an essential amino acid. By blocking this pathway, this compound can be used to study the importance of methionine synthesis for bacterial growth and survival, making it a useful probe for investigating metabolic dependencies in various bacterial species, particularly Escherichia coli slu.seresearchgate.net.

Bacteriostatic and Fungistatic Activity : The compound exhibits both bacteriostatic (inhibiting bacterial growth) and fungistatic (inhibiting fungal growth) properties researchgate.netsmolecule.com. This dual activity allows for its use in studies aimed at understanding the general mechanisms of microbial growth inhibition and identifying cellular targets responsible for these effects.

Eukaryotic Cell Impact : Beyond bacteria, this compound has also been observed to inhibit RNA formation in eukaryotic cells, such as Saccharomyces cerevisiae, through a mechanism distinct from its action in bacteria researchgate.net. This suggests its potential as a probe for studying eukaryotic cellular processes, including nucleic acid synthesis, although its direct inhibition of isolated yeast nuclei RNA-polymerases has not been demonstrated researchgate.net.

Exploration of Novel Therapeutic Target Pathways and Biological Functions

The biological activities of this compound point towards several potential therapeutic target pathways and functions that warrant further exploration. Its origin from microbial sources and its specific modes of action make it a candidate for investigating new therapeutic strategies.

Methionine Biosynthesis Pathway : The inhibition of homoserine-O-succinyltransferase represents a key target pathway. Understanding how this compound interacts with HST and the downstream consequences of methionine deprivation can reveal vulnerabilities in bacterial metabolism that could be exploited therapeutically slu.seresearchgate.net.

RNA Synthesis Inhibition : The observed inhibition of RNA formation in eukaryotes suggests potential roles in cellular processes beyond amino acid metabolism. Further research could elucidate the specific targets within RNA synthesis pathways and explore therapeutic applications related to modulating these processes.

Clavam Biosynthesis and Diversity : this compound is one of several clavam metabolites produced by Streptomyces species, alongside compounds like valclavam, clavamycin, and alanylclavam metu.edu.trannualreviews.orgresearchgate.net. Studying the biosynthetic pathways and genetic clusters responsible for producing these diverse clavams can provide insights into novel enzymatic activities and the generation of structurally related compounds with varied biological profiles researchgate.netresearchgate.net.

Lead Generation and Optimization Strategies in Early Drug Discovery Research

The structural characteristics and known biological activities of this compound provide a solid basis for its application in lead generation and optimization strategies within early drug discovery programs.

The well-characterized inhibition of homoserine-O-succinyltransferase by this compound serves as a validated target for preclinical research.

Enzyme-Based Assays : The specific inhibition of HST by this compound allows for the development of biochemical assays to screen for other compounds that target this enzyme. These assays are crucial for identifying potential drug candidates that can disrupt methionine biosynthesis in pathogenic bacteria slu.seresearchgate.net.

Microbial Models : Escherichia coli is a primary model organism for studying the antibacterial effects of this compound due to its sensitivity to HST inhibition slu.seresearchgate.net. Its bacteriostatic nature also makes it suitable for studying growth inhibition mechanisms. For eukaryotic targets, Saccharomyces cerevisiae can serve as a model to investigate the impact on RNA synthesis researchgate.net.

The discovery and characterization of this compound and other clavam antibiotics highlight the potential for applying high-throughput screening (HTS) methodologies.

Screening for Clavam Analogs : HTS methods can be employed to identify novel compounds with similar clavam structures or those that modulate the pathways targeted by this compound. This includes screening microbial natural product libraries or compound collections for molecules exhibiting HST inhibitory activity or antimicrobial effects annualreviews.org.

Metabolomic Approaches : The identification of this compound as a metabolite in complex biological matrices, such as fermented foods (Jiangshui), demonstrates the utility of untargeted metabolomics in discovering novel bioactive compounds scielo.brscielo.br. These techniques can be adapted for screening microbial fermentation broths to identify new clavam derivatives or other antimicrobial agents.

Computational approaches are instrumental in exploring the chemical space around this compound and designing novel molecules with improved properties.

Structure-Activity Relationship (SAR) Studies : The known chemical structure of this compound, along with its mechanism of action, provides a foundation for SAR studies np-mrd.org. Computational modeling can predict how structural modifications might affect binding to HST or other cellular targets, guiding the design of more potent or selective analogs.

Biosynthetic Pathway Engineering : Understanding the genes and enzymes involved in the biosynthesis of this compound and other clavams from Streptomyces species offers opportunities for genetic engineering and synthetic biology approaches metu.edu.trresearchgate.netresearchgate.net. This could involve modifying biosynthetic pathways to produce novel clavam derivatives or to enhance the yield of existing compounds.

Virtual Screening : In silico screening techniques, such as molecular docking, can be used to identify compounds from large chemical databases that are predicted to bind to HST or other relevant targets. This approach can efficiently prioritize compounds for experimental validation in early drug discovery slu.seresearchgate.net.

Future Directions in Hydroxyethylclavam Academic Research

Unraveling Remaining Biosynthetic Pathways and Genetic Regulation Complexities

The biosynthesis of clavulanic acid and related clavam metabolites in Streptomyces clavuligerus is a complex process involving multiple gene clusters and intricate regulatory networks mdpi.comasm.orgresearchgate.netfrontiersin.orgmdpi.comresearchgate.net. While significant progress has been made in characterizing the early steps of these pathways, the later stages, particularly those specific to clavulanic acid formation, remain less understood asm.orgresearchgate.net. Future research should aim to elucidate these remaining biosynthetic steps, identify any uncharacterized genes or enzymes involved, and map the complete metabolic flux.

Furthermore, the genetic regulation of clavam biosynthesis is highly complex, involving pathway-specific regulators (PSRs) and pleiotropic regulators, as well as sigma-factors and non-coding RNAs mdpi.comresearchgate.net. For instance, regulators like PimM have been shown to influence the production of multiple secondary metabolites, including clavulanic acid mdpi.com. The identification and functional characterization of novel regulatory elements, such as the atypical two-component regulatory system (Snk, Res1, Res2) identified in 5S clavam biosynthesis asm.org, are crucial. Future academic efforts should focus on deciphering the hierarchical control mechanisms, understanding how environmental signals modulate gene expression, and exploring potential gamma-butyrolactone (B3396035) signaling systems within Streptomyces species that produce clavams researchgate.net. Investigating the differential regulation of paralogous gene clusters nih.gov is also a key area for future study.

Expanding the Scope of Biological Target Identification and Validation Beyond Known Mechanisms

The established mechanism of action for clavulanic acid is its potent inhibition of β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics frontiersin.orgmdpi.comwikipedia.orgucl.ac.benih.gov. However, the prompt calls for expanding research beyond these known mechanisms. Future academic exploration should focus on identifying novel biological targets or pathways that Hydroxyethylclavam or its derivatives might interact with.

Research could investigate potential roles in cellular processes within the producing organism, such as its physiological adaptation mdpi.com. Additionally, clavams have been noted as protease inhibitors google.com, suggesting a potential avenue for exploring interactions with enzymatic targets beyond β-lactamases. The validation of any newly identified targets will require rigorous experimental approaches, including the use of chemical probes and genetic modification techniques to confirm on-target effects and elucidate the downstream consequences of target modulation icr.ac.ukpsychiatryconsortium.orgeclipsebio.comnih.gov.

Advancements in Stereoselective and Convergent Synthetic Pathways

The synthesis of complex organic molecules, including β-lactam derivatives, benefits significantly from advancements in stereoselective and convergent synthetic strategies researchgate.netnih.govcaltech.eduscholarsresearchlibrary.comnih.govwikipedia.orgrsc.org. Convergent synthesis, which involves the independent synthesis of molecular fragments followed by their assembly, offers advantages in terms of efficiency, yield, and the ability to create diverse analogs compared to linear synthesis scholarsresearchlibrary.comnih.govwikipedia.org. Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is critical for ensuring biological activity, as seen with the specific stereochemistry required for β-lactamase inhibition in clavams asm.orgslu.se.

Future research directions should focus on developing and applying novel stereoselective and convergent synthetic routes for this compound and its structural analogs. This includes exploring advanced catalytic systems, such as those employing photoredox catalysis or enzymatic C-H amidation researchgate.netnih.gov, to construct the clavam core with high enantiomeric and diastereomeric control. The development of modular synthetic platforms amenable to analog generation would greatly facilitate structure-activity relationship (SAR) studies caltech.edu.

Integration of Advanced Omics Data (e.g., Proteomics, Transcriptomics) in Understanding Biological Effects

Understanding the complex biological effects of this compound, whether in its native producer or in other biological systems, increasingly relies on the integration of multi-omics data mdpi.comresearchgate.netnih.govsrmist.edu.innih.govnih.govmedrxiv.orgembopress.org. Transcriptomics provides insights into gene expression patterns, while proteomics reveals the abundance and modifications of proteins, offering a more dynamic view of cellular processes nih.govmetu.edu.tr. Metabolomics can further complement these datasets by quantifying metabolic intermediates and products.

Future academic research should leverage integrated omics approaches to:

Elucidate regulatory networks: Correlating transcriptomic and proteomic data can help identify regulatory cascades controlling clavam biosynthesis and other cellular functions mdpi.comresearchgate.netmetu.edu.tr.

Map biological pathways: Understanding how this compound influences metabolic pathways, cellular energy production, or stress responses can be achieved through integrated omics analysis mdpi.com.